3-(Triisobutoxysilyl)propan-1-amine
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Overview
Description
3-(Triisobutoxysilyl)propan-1-amine: is an organosilicon compound characterized by the presence of a silicon atom bonded to three isobutoxy groups and a propylamine group. This compound is notable for its applications in various fields, including materials science, organic synthesis, and surface modification.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triisobutoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropylamine with triisobutoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
3-chloropropylamine+triisobutoxysilane→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Triisobutoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The isobutoxy groups can be hydrolyzed to form silanols.
Condensation Reactions: The compound can undergo condensation with other silanes to form siloxane bonds.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often catalyzed by acids or bases, and may involve heating to promote the reaction.
Major Products:
Hydrolysis: Produces silanols and isobutanol.
Condensation: Forms siloxane polymers or networks.
Scientific Research Applications
Chemistry: 3-(Triisobutoxysilyl)propan-1-amine is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes.
Biology: In biological research, this compound can be used to modify surfaces for cell culture applications, improving cell adhesion and growth.
Industry: Widely used in the production of coatings, adhesives, and sealants. It enhances the durability and performance of these materials by improving their bonding to various substrates.
Mechanism of Action
The primary mechanism of action of 3-(Triisobutoxysilyl)propan-1-amine involves the formation of strong covalent bonds between the silicon atom and various substrates. The isobutoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or siloxanes to form stable siloxane bonds. This process enhances the mechanical and chemical properties of the materials to which it is applied.
Comparison with Similar Compounds
- 3-(Triethoxysilyl)propan-1-amine
- 3-(Trimethoxysilyl)propan-1-amine
- 3-(Triethoxysilyl)propyl isocyanate
Comparison: 3-(Triisobutoxysilyl)propan-1-amine is unique due to the presence of isobutoxy groups, which provide steric hindrance and can influence the reactivity and stability of the compound. Compared to 3-(Triethoxysilyl)propan-1-amine and 3-(Trimethoxysilyl)propan-1-amine, the isobutoxy groups may offer different hydrolysis rates and condensation behaviors, making it suitable for specific applications where controlled reactivity is desired .
Properties
Molecular Formula |
C15H35NO3Si |
---|---|
Molecular Weight |
305.53 g/mol |
IUPAC Name |
3-[tris(2-methylpropoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C15H35NO3Si/c1-13(2)10-17-20(9-7-8-16,18-11-14(3)4)19-12-15(5)6/h13-15H,7-12,16H2,1-6H3 |
InChI Key |
DUXUORFXENUVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CO[Si](CCCN)(OCC(C)C)OCC(C)C |
Origin of Product |
United States |
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